2-Hydroxy atorvastatin calcium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

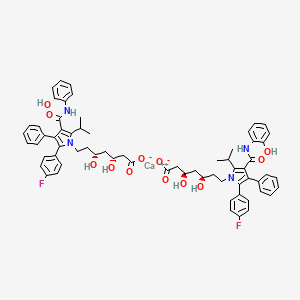

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C66H68CaF2N4O12 |

|---|---|

Poids moléculaire |

1187.3 g/mol |

Nom IUPAC |

calcium bis((3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate) |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*24-,25-;/m11./s1 |

Clé InChI |

NOCWNJZXNVSDOU-LBSXWHBJSA-L |

SMILES isomérique |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] |

SMILES canonique |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties of 2-Hydroxy Atorvastatin (B1662188) Calcium Salt, an active metabolite of Atorvastatin. The document details its physicochemical characteristics, pharmacological activity, metabolic pathways, and relevant experimental protocols, presented with clarity for a scientific audience.

Core Physicochemical Properties

2-Hydroxy Atorvastatin, also known as ortho-hydroxy Atorvastatin, is a primary active metabolite of Atorvastatin.[1][2] The compound is typically supplied as a calcium salt. There are variations in the reported molecular formula and weight, which generally refer to the ratio of the 2-Hydroxy Atorvastatin anion to the calcium cation. The most common representation is a 2:1 salt.

Table 1: Physicochemical and Identification Data for 2-Hydroxy Atorvastatin Calcium Salt

| Property | Value | Reference(s) |

| IUPAC Name | calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [3][4] |

| Synonyms | o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873 | [1] |

| CAS Number | 265989-46-6 | [1][3][5] |

| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₂ (2:1 salt) | [3][4][6] |

| Molecular Weight | 1187.35 g/mol (for 2:1 salt) | [3][4][6] |

| Appearance | White to Pale Yellow Solid | [7] |

| Melting Point | >166°C (decomposition) or 223°C (decomposition) | [8][9] |

| Solubility | Soluble in DMSO (~12.5 mg/mL) and Methanol (B129727).[1][10][11] Very slightly soluble in water.[12] | [1][10][11][12] |

Note: Some suppliers may list the formula as C₃₃H₃₅FN₂O₆·0.5Ca with a molecular weight of approximately 594.69 g/mol , which is chemically equivalent to the 2:1 salt.[5]

Pharmacological Profile

2-Hydroxy Atorvastatin is not merely a byproduct of metabolism; it is an active metabolite that contributes significantly to the therapeutic effects of the parent drug, Atorvastatin.

Mechanism of Action: HMG-CoA Reductase Inhibition

Like its parent compound, 2-Hydroxy Atorvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[13][14] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[13][14] The inhibition of HMG-CoA reductase in the liver leads to a decrease in intracellular cholesterol levels. This stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[13][15] The active metabolites of Atorvastatin are responsible for approximately 70% of the total plasma HMG-CoA reductase inhibitory activity.[16][17]

Potency and Biological Activity

2-Hydroxy Atorvastatin is considered equipotent to the parent drug, Atorvastatin.[18] The IC₅₀ value for Atorvastatin's inhibition of HMG-CoA reductase is 8 nM, and its active metabolites exhibit similar potency.[5][10] Beyond lipid-lowering, this metabolite also demonstrates antioxidant properties, inhibiting lipid hydroperoxide formation.[1] Furthermore, it has been shown to reduce cell death in primary rat cortical neurons following oxygen-glucose deprivation.[9]

Metabolism and Signaling Pathways

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver.[16][19]

Cytochrome P450-Mediated Metabolism

The primary metabolic pathway for Atorvastatin is oxidation mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[16][20][21] This process results in the formation of two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxylated) and 4-hydroxy atorvastatin (para-hydroxylated).[21][22] These hydroxylated derivatives are then subject to further metabolism, including glucuronidation.[16][20]

HMG-CoA Reductase Pathway and Downstream Effects

The inhibition of HMG-CoA reductase by 2-Hydroxy Atorvastatin blocks the conversion of HMG-CoA to Mevalonate, a precursor for cholesterol and various non-steroidal isoprenoid compounds. This disruption affects downstream signaling pathways that rely on prenylated proteins, such as Ras. By inhibiting HMG-CoA reductase, statins can lead to the inactivation of Ras and ERK1/2 signaling pathways.[23]

Experimental Protocols

The quantification of 2-Hydroxy Atorvastatin, particularly in biological matrices, is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the predominant analytical technique.[24][25][26][27]

Protocol: Quantification in Human Plasma via LC-MS/MS

This section outlines a representative protocol synthesized from common methodologies for the simultaneous determination of Atorvastatin and its hydroxy metabolites in human plasma.[24][26][28]

Objective: To accurately quantify the concentration of 2-Hydroxy Atorvastatin in human plasma samples.

A. Sample Preparation (Solid Phase Extraction - SPE) [26]

-

Condition a solid-phase extraction cartridge (e.g., C18) with 0.5 mL of methanol, followed by 0.5 mL of water.

-

To a 200 µL plasma sample, add an appropriate internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 30% methanol in water to remove interferences.

-

Elute the analytes (including 2-Hydroxy Atorvastatin) with two 0.5 mL aliquots of methanol.

-

Evaporate the combined eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100-200 µL of the mobile phase for injection.

B. Chromatographic Conditions [26][28]

-

HPLC System: A validated HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., Zorbax SB-C18, Acquity UPLC HSS T3).[25][28]

-

Mobile Phase: An isocratic mixture, such as 0.05% formic acid in a water/acetonitrile mixture (e.g., 25:75, v/v).[25]

-

Column Temperature: Ambient or controlled (e.g., 40°C).

C. Mass Spectrometric Detection [2][24][25]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode, though negative ion mode has also been used for improved selectivity.[26]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition (Example): For 2-Hydroxy Atorvastatin, a common transition is m/z 575.4 → 466.2 or 575.5 → 440.5.[25] These transitions should be optimized for the specific instrument used.

Table 2: Example LC-MS/MS Method Parameters

| Parameter | Setting | Reference(s) |

| Extraction Method | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | [25][26] |

| Chromatographic Column | Acquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 µm) | [25] |

| Mobile Phase | 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v) | [25] |

| Ionization Mode | Positive Ion Electrospray (ESI+) | [25] |

| MRM Transition (m/z) | 575.4 → 466.2 | [25] |

| Linear Range | 0.2–40 ng/mL | [25][29] |

| Limit of Quantitation | ~0.07 ng/mL | [24] |

graph TD { A[Start: Plasma Sample] --> B{Add Internal Standard}; B --> C[Solid Phase Extraction (SPE)]; subgraph SPE_Process [ ] C1[1. Condition Cartridge] --> C2[2. Load Sample]; C2 --> C3[3. Wash]; C3 --> C4[4. Elute Analyte]; end C --> C4; C4 --> D{Evaporate to Dryness}; D --> E[Reconstitute in Mobile Phase]; E --> F[Inject into LC-MS/MS]; subgraph LC_MS_MS_Analysis [ ] F1[HPLC Separation on C18 Column] --> F2[ESI Ionization]; F2 --> F3[Tandem MS Detection (MRM)]; end F --> F1; F3 --> G[End: Data Acquisition & Quantification];

%% Styling style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style G fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style SPE_Process fill:#F1F3F4,color:#202124 style LC_MS_MS_Analysis fill:#F1F3F4,color:#202124 }

References

- 1. caymanchem.com [caymanchem.com]

- 2. scispace.com [scispace.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound | 265989-46-6 [chemicalbook.com]

- 10. abmole.com [abmole.com]

- 11. This compound | active and hydroxy metabolite of Atorvastatin calcium salt | CAS# 265989-46-6 |PD152873; PD-152873| InvivoChem [invivochem.com]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atorvastatin - Wikipedia [en.wikipedia.org]

- 17. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Atorvastatin | Encyclopedia MDPI [encyclopedia.pub]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. ClinPGx [clinpgx.org]

- 21. researchgate.net [researchgate.net]

- 22. droracle.ai [droracle.ai]

- 23. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jddtonline.info [jddtonline.info]

- 28. Portico [access.portico.org]

- 29. tandfonline.com [tandfonline.com]

2-Hydroxy Atorvastatin Calcium Salt: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2-Hydroxy Atorvastatin Calcium Salt, the principal active ortho-hydroxy metabolite of Atorvastatin. It details the compound's physicochemical properties, pharmacological activity, metabolic pathways, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.

Introduction

This compound is a primary active metabolite of Atorvastatin, a highly effective HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] Following oral administration, Atorvastatin undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, to form ortho- and para-hydroxylated derivatives.[1][3][4][5] The ortho-hydroxy metabolite, 2-Hydroxy Atorvastatin, contributes significantly to the overall therapeutic effect of the parent drug, exhibiting comparable inhibitory activity on the HMG-CoA reductase enzyme.[5][6] This guide elucidates the core scientific and technical data associated with this key metabolite.

Physicochemical Properties

This compound is typically supplied as a solid for research purposes.[1] Its key properties are summarized below.

| Property | Value | Source |

| Chemical Name | (βR,δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic acid, calcium salt (2:1) | [1] |

| Synonyms | o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873 | [1] |

| CAS Number | 265989-46-6 | [1][2] |

| Molecular Formula | C₃₃H₃₄FN₂O₆ • ½Ca | [1] |

| Formula Weight | 593.7 g/mol | [1] |

| Melting Point | >166°C (decomposes) | [2] |

| Solubility | Soluble in DMSO and Methanol | [1][2] |

| Storage | Store at -20°C for long-term stability (≥ 4 years) | [1] |

Pharmacology and Mechanism of Action

As an active metabolite of Atorvastatin, 2-Hydroxy Atorvastatin shares its primary mechanism of action while also possessing distinct pharmacological activities.

HMG-CoA Reductase Inhibition

Like its parent compound, 2-Hydroxy Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] This inhibition leads to a reduction in endogenous cholesterol production.[8] The inhibitory activity of the hydroxylated metabolites is considered responsible for approximately 70% of the circulating HMG-CoA reductase inhibition observed after Atorvastatin administration.[6]

Antioxidant Activity

2-Hydroxy Atorvastatin demonstrates significant antioxidant properties. It has been shown to inhibit lipid hydroperoxide formation and the formation of thiobarbituric acid reactive substances (TBARS) induced by copper sulfate (B86663) in both human LDL and synthetic vesicles in a concentration-dependent manner.[1][2] This suggests a role in mitigating oxidative stress, a key factor in the pathogenesis of atherosclerosis.

Neuroprotective Effects

Research indicates that 2-Hydroxy Atorvastatin possesses neuroprotective capabilities. In studies involving primary rat cortical neurons subjected to oxygen-glucose deprivation (OGD), it was found to reduce cell death.[1][2] Furthermore, at a concentration of 600 nM, it increased the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons, suggesting a specific mechanism for neuronal rescue.[1][2]

Metabolism and Pharmacokinetics

Atorvastatin is administered in its active acid form and is extensively metabolized in the liver.[5] The metabolic pathway leading to the formation of 2-Hydroxy Atorvastatin is critical to its pharmacological profile.

The primary metabolic route is hydroxylation by the cytochrome P450 system, with CYP3A4 being the principal enzyme involved.[1][3][4] CYP3A5 also contributes to a lesser extent.[3][4] This process yields the two major active metabolites: 2-hydroxyatorvastatin (ortho-hydroxy) and 4-hydroxyatorvastatin (para-hydroxy).[5][6] These active metabolites can undergo further metabolism through glucuronidation, mediated by UGT enzymes (such as UGT1A1 and UGT1A3), before elimination, which occurs primarily via biliary excretion.[3][6][9]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 265989-46-6 [chemicalbook.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. droracle.ai [droracle.ai]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-Hydroxy Atorvastatin Calcium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy atorvastatin (B1662188) calcium salt is a primary active metabolite of atorvastatin, a highly effective synthetic lipid-lowering agent.[1] Atorvastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3][4] The parent drug, atorvastatin, is widely prescribed for the treatment of hypercholesterolemia to reduce the risk of cardiovascular disease.[5] The 2-hydroxy metabolite is formed in the liver via cytochrome P450 3A4 (CYP3A4) and contributes to the overall therapeutic effect of the drug.[1] This document provides an in-depth technical overview of 2-Hydroxy atorvastatin calcium salt, covering its physicochemical properties, mechanism of action, analytical protocols, and characterization.

Physicochemical Properties

This compound is typically supplied as a solid or neat powder for research and development purposes.[2][6] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 265989-46-6 | [1][2][6][7][8] |

| Alternate Names | o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01 | [1][9] |

| Molecular Formula | C₃₃H₃₅FN₂O₆ · 1/2Ca (Monomer) or C₆₆H₆₈CaF₂N₄O₁₂ (Dimer) | [1][2][6][7] |

| Molecular Weight | 594.69 g/mol (Monomer) or 1187.35 g/mol (Dimer) | [2][6][7] |

| Appearance | Solid | [2] |

| Purity | >95% (by HPLC) | [6][10][11] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage Conditions | -80°C (up to 6 months), -20°C (up to 1 month). Store sealed, away from moisture and light. | [2] |

Mechanism of Action

The primary mechanism of action of atorvastatin and its active metabolites, including 2-hydroxy atorvastatin, is the competitive inhibition of HMG-CoA reductase.[4][5] This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[3][12] The reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[4][12]

Beyond HMG-CoA reductase inhibition, 2-hydroxy atorvastatin exhibits distinct biological activities. It has been shown to inhibit lipid hydroperoxide formation and copper-induced oxidation of LDL in a concentration-dependent manner, indicating a direct antioxidant effect.[1][8] Furthermore, it has demonstrated neuroprotective properties, reducing cell death in primary rat cortical neurons after oxygen-glucose deprivation and increasing the phosphorylation of cAMP-response-element-binding protein (pCREB) in GABAergic neurons.[1][8]

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Atorvastatin - Wikipedia [en.wikipedia.org]

- 5. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 265989-46-6 [chemicalbook.com]

- 9. 2-Hydroxy Atorvastatin (Calcium Salt) : Venkatasai Life Sciences [venkatasailifesciences.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. droracle.ai [droracle.ai]

A Comprehensive Technical Guide to 2-Hydroxy Atorvastatin Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Atorvastatin (B1662188) Calcium Salt, a primary active metabolite of the widely prescribed cholesterol-lowering medication, Atorvastatin. This document consolidates key data on its chemical and physical properties, metabolic pathway, and analytical methodologies for its quantification.

Chemical and Physical Properties

2-Hydroxy Atorvastatin, also known as ortho-hydroxy Atorvastatin, is a critical determinant of the therapeutic efficacy and potential drug-drug interactions of its parent compound. The calcium salt form is frequently used as a reference standard in analytical studies.

A summary of the key quantitative data for 2-Hydroxy Atorvastatin Calcium Salt is presented in Table 1. It is important to note that while the molecular weight is most consistently reported as 1187.35 g/mol , some variations exist in the literature.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | References |

| Molecular Weight | 1187.35 g/mol | [] |

| 1187.36 g/mol | [] | |

| 593.7 g/mol (hemi-calcium) | [2] | |

| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₂ | [] |

| C₃₃H₃₄FN₂O₆ • 1/2Ca (hemi-calcium) | [2] | |

| CAS Number | 265989-46-6 | [] |

| Exact Mass | 1186.4428 u |

Metabolic Pathway of Atorvastatin to 2-Hydroxy Atorvastatin

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The formation of 2-hydroxy atorvastatin is a key step in its biotransformation.

Experimental Protocol: In Vitro Metabolism of Atorvastatin

Objective: To determine the metabolic pathway of Atorvastatin to its hydroxylated metabolites in vitro.

Materials:

-

Human liver microsomes

-

Atorvastatin

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing human liver microsomes, Atorvastatin, and the NADPH regenerating system in potassium phosphate buffer.

-

Incubate the reaction mixture at 37°C.

-

At specified time points, quench the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of 2-hydroxy atorvastatin and other metabolites using a validated LC-MS/MS method.

The primary enzyme responsible for the ortho-hydroxylation of Atorvastatin is Cytochrome P450 3A4 (CYP3A4). This metabolic activation is crucial as 2-hydroxy atorvastatin is an active metabolite that contributes significantly to the overall cholesterol-lowering effect of the parent drug.

Caption: Metabolic pathway of Atorvastatin to 2-Hydroxy Atorvastatin.

Synthesis of this compound

Enzymatic Synthesis Approach

The enzymatic synthesis of 2-hydroxy atorvastatin can be performed using recombinant cytochrome P450 enzymes, particularly CYP3A4, which is the primary enzyme responsible for its formation in vivo. This biocatalytic approach offers high selectivity for the ortho-position of the phenylcarbamoyl group.

Analytical Methods for Quantification

Accurate and sensitive quantification of 2-hydroxy atorvastatin in biological matrices is essential for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used analytical technique for this purpose.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

Objective: To quantify the concentration of 2-hydroxy atorvastatin in human plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma, add an internal standard (e.g., deuterated 2-hydroxy atorvastatin).

-

Add 5 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-7 min: Hold at 5% A

-

7-8 min: Return to 95% A

-

8-10 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2-Hydroxy Atorvastatin: Precursor ion (Q1) m/z 575.3 -> Product ion (Q3) m/z 440.2

-

Internal Standard (d5-2-Hydroxy Atorvastatin): Precursor ion (Q1) m/z 580.3 -> Product ion (Q3) m/z 445.2

-

-

Key MS Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 20 psi

-

Collision Gas: 6 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Caption: Experimental workflow for the quantification of 2-Hydroxy Atorvastatin in human plasma.

References

In-Depth Technical Guide: 2-Hydroxy Atorvastatin Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy Atorvastatin (B1662188) Calcium Salt, a primary active metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. This document details the chemical structure, physicochemical properties, and biological role of this metabolite. It includes a summary of analytical methodologies for its quantification, an exploration of its metabolic pathway, and a discussion of its involvement in relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of statin-related compounds and their metabolic derivatives.

Core Chemical and Physical Data

2-Hydroxy Atorvastatin Calcium Salt is the calcium salt of the ortho-hydroxylated active metabolite of Atorvastatin.[1]

Chemical Structure

-

IUPAC Name: calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[2]

-

Synonyms: o-hydroxy Atorvastatin, ortho-hydroxy Atorvastatin, BMS 243887-01, PD 152873[3]

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₃₄FN₂O₆ • ½Ca | [3] |

| Molecular Weight | 593.7 g/mol | [3] |

| CAS Number | 265989-46-6 | [1][3] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and Methanol | [3] |

Biological Activity and Significance

2-Hydroxy Atorvastatin is an active metabolite of Atorvastatin, meaning it contributes to the overall therapeutic effect of the parent drug.[4] It is formed in the liver through the action of the cytochrome P450 enzyme, CYP3A4.[4][5] Like Atorvastatin, 2-Hydroxy Atorvastatin is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6]

Beyond its role in cholesterol metabolism, 2-Hydroxy Atorvastatin has been investigated for its neuroprotective effects. Studies have shown that it can protect cortical GABAergic neurons from oxygen-glucose deprivation, a model for ischemic stroke. This neuroprotective effect is linked to the phosphorylation of the cAMP-response-element-binding protein (CREB).[7]

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][8] This process leads to the formation of two primary active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) and 4-hydroxy atorvastatin (para-hydroxy atorvastatin).[6][8] These hydroxylated metabolites are pharmacologically active and contribute significantly to the overall HMG-CoA reductase inhibitory activity of the drug.[4] Further metabolism can occur through glucuronidation.[8]

Signaling Pathway: Neuroprotection via pCREB

Research indicates that 2-Hydroxy Atorvastatin exerts neuroprotective effects, particularly in the context of ischemic injury. A key mechanism identified is the activation of the cAMP response element-binding protein (CREB) through phosphorylation (pCREB). This activation is particularly prominent in GABAergic neurons. The proposed pathway suggests that 2-hydroxy atorvastatin enhances the neuronal uptake of glutamate, which in turn modulates the activity of NMDA receptors, leading to an increase in pCREB levels and promoting neuronal survival.[7]

Experimental Protocols

Quantification of 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This section outlines a general procedure for the quantitative analysis of 2-Hydroxy Atorvastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of human plasma, add an internal standard solution.

-

Perform liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.1.2. Chromatographic Conditions

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally suitable.

-

Injection Volume: Typically 5-20 µL.

5.1.3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 2-Hydroxy Atorvastatin and the internal standard.

Note: Specific parameters such as gradient profile, ion transitions, and collision energies should be optimized for the specific instrumentation used.

Synthesis of 2-Hydroxy Atorvastatin

Detailed, publicly available, step-by-step protocols for the specific chemical synthesis of this compound are limited in the reviewed literature. The synthesis of Atorvastatin itself is a complex multi-step process, often involving a Paal-Knorr pyrrole (B145914) synthesis.[9][10] The introduction of the hydroxyl group at the 2-position of the phenyl ring is typically achieved through biological hydroxylation by CYP3A4. Chemical synthesis would likely involve a starting material with a pre-hydroxylated and protected phenyl group, followed by the assembly of the rest of the Atorvastatin molecule.

Spectroscopic Data

Conclusion

This compound is a crucial active metabolite of Atorvastatin, contributing to its therapeutic efficacy. Its formation via CYP3A4-mediated metabolism is a key pharmacokinetic event. Beyond its role in cholesterol lowering, its potential neuroprotective effects mediated through the pCREB signaling pathway present an interesting avenue for further research. While analytical methods for its quantification are well-established, detailed public information on its specific chemical synthesis and comprehensive spectroscopic characterization remains limited. This guide provides a foundational understanding of this important metabolite for professionals in the pharmaceutical sciences.

References

- 1. droracle.ai [droracle.ai]

- 2. Neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Specific rescue by ortho-hydroxy atorvastatin of cortical GABAergic neurons from previous oxygen/glucose deprivation: role of pCREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. books.rsc.org [books.rsc.org]

- 10. biomolther.org [biomolther.org]

An In-depth Technical Guide on the Formation of 2-Hydroxy Atorvastatin Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation pathways of 2-hydroxy atorvastatin (B1662188) calcium salt, a primary active metabolite of the widely prescribed cholesterol-lowering drug, atorvastatin. While a direct, detailed chemical synthesis for 2-hydroxy atorvastatin calcium salt is not extensively documented in publicly available literature, this guide will focus on its primary metabolic pathway, the synthesis of its parent compound, atorvastatin, and relevant biocatalytic approaches.

Introduction: The Significance of 2-Hydroxy Atorvastatin

Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Upon oral administration, atorvastatin undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process leads to the formation of active ortho- and para-hydroxylated metabolites. The ortho-hydroxy metabolite, 2-hydroxy atorvastatin, is of significant interest as it contributes substantially to the overall therapeutic effect of the drug, exhibiting HMG-CoA reductase inhibitory activity comparable to the parent compound.

Metabolic Synthesis of 2-Hydroxy Atorvastatin

The principal route for the formation of 2-hydroxy atorvastatin is through the metabolic oxidation of atorvastatin in the liver.

Experimental Protocol: In Vitro Metabolism of Atorvastatin

A typical in vitro experiment to study the metabolism of atorvastatin involves the following steps:

-

Incubation Mixture Preparation: A standard incubation mixture would contain human liver microsomes (as a source of CYP enzymes), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a phosphate (B84403) buffer to maintain a physiological pH (typically 7.4).

-

Reaction Initiation: The reaction is initiated by adding atorvastatin (dissolved in a suitable solvent like methanol (B129727) or DMSO) to the pre-warmed incubation mixture.

-

Incubation: The mixture is incubated at 37°C for a specific period, often ranging from a few minutes to an hour.

-

Reaction Termination: The reaction is stopped by adding a quenching agent, such as ice-cold acetonitrile (B52724) or methanol.

-

Sample Preparation: The terminated reaction mixture is centrifuged to pellet the microsomal proteins. The supernatant, containing the metabolites, is then collected.

-

Analysis: The supernatant is analyzed by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of 2-hydroxy atorvastatin and other metabolites.

Quantitative Data from Metabolic Studies

The following table summarizes kinetic parameters for the formation of ortho-hydroxy atorvastatin from atorvastatin by human liver microsomes and recombinant CYP3A4.

| Enzyme Source | Vmax (pmol/min/pmol CYP) | Km (µM) |

| Human Liver Microsomes | 1.5 ± 0.2 | 18 ± 4 |

| Recombinant CYP3A4 | 2.8 ± 0.3 | 25 ± 7 |

Note: These values are representative and can vary depending on the specific experimental conditions.

Metabolic Pathway of Atorvastatin

The metabolic conversion of atorvastatin to its hydroxylated metabolites is a critical pathway in its pharmacology.

Chemical Synthesis of Atorvastatin Calcium Salt (Precursor to the Metabolite)

While a direct chemical synthesis for 2-hydroxy atorvastatin is not widely published, understanding the synthesis of the parent drug, atorvastatin, is crucial as it serves as the starting material for its metabolic conversion. The most common industrial synthesis of atorvastatin involves the Paal-Knorr pyrrole (B145914) synthesis.

General Experimental Workflow for Atorvastatin Synthesis

The synthesis of atorvastatin is a multi-step process. A simplified, generalized workflow is presented below.

Key Experimental Steps in Atorvastatin Synthesis (Paal-Knorr Approach)

-

Synthesis of Intermediates: The two key intermediates, a 1,4-diketone derivative and a chiral amine side chain, are synthesized separately through multi-step sequences.

-

Paal-Knorr Condensation: The 1,4-diketone and the chiral amine are condensed in the presence of a catalyst (e.g., pivalic acid) in a suitable solvent system (e.g., a mixture of heptane (B126788) and toluene) under heating to form the protected atorvastatin pyrrole core.

-

Deprotection: The protecting groups on the diol side chain (often an acetonide) are removed, typically under acidic conditions.

-

Ester Hydrolysis: The ester group on the side chain is hydrolyzed to the carboxylic acid, usually with a base such as sodium hydroxide.

-

Calcium Salt Formation: The resulting atorvastatin carboxylic acid is then treated with a calcium salt, such as calcium acetate (B1210297) or calcium chloride, to precipitate the atorvastatin calcium salt.

-

Purification: The final product is purified by recrystallization from a suitable solvent system to achieve high purity.

Quantitative Data for Atorvastatin Synthesis

The overall yield and purity of atorvastatin calcium synthesis can vary depending on the specific route and scale of production. However, optimized industrial processes can achieve high yields and purity.

| Step | Typical Yield | Purity |

| Paal-Knorr Condensation | > 80% | > 95% |

| Deprotection & Hydrolysis | > 90% | > 98% |

| Salt Formation & Purification | > 90% | > 99.5% |

Biocatalytic and Chemoenzymatic Approaches

While a complete chemical synthesis of 2-hydroxy atorvastatin is not readily found, the synthesis of chiral intermediates for atorvastatin has been a significant area of research, with many biocatalytic and chemoenzymatic methods being developed. These methods often employ enzymes to introduce chirality with high stereoselectivity, which is a critical aspect of the atorvastatin structure.

Enzymes such as ketoreductases, lipases, and aldolases have been utilized to produce key chiral building blocks for the atorvastatin side chain. These enzymatic steps often offer advantages over traditional chemical methods in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact. It is plausible that similar biocatalytic approaches, potentially using hydroxylase enzymes, could be employed for the targeted synthesis of 2-hydroxy atorvastatin, mimicking the metabolic pathway in a controlled, scalable manner.

Conclusion

The primary and most well-documented pathway for the formation of 2-hydroxy atorvastatin is the metabolic hydroxylation of atorvastatin in the liver, predominantly by the CYP3A4 enzyme. While detailed chemical synthesis protocols for this compound are not widely available in the public domain, a thorough understanding of the synthesis of the parent compound, atorvastatin, provides the necessary foundation for accessing this important active metabolite. The advancements in biocatalysis and chemoenzymatic synthesis of atorvastatin intermediates suggest that these technologies may offer a promising avenue for the direct and stereoselective synthesis of 2-hydroxy atorvastatin for research and as a reference standard. Future work in this area will likely focus on developing such targeted synthetic routes to provide a reliable and scalable source of this key active metabolite.

An In-depth Technical Guide to Ortho- and Para-Hydroxy Atorvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic statin, exerts its lipid-lowering effects primarily through the inhibition of HMG-CoA reductase. Its therapeutic efficacy is significantly augmented by its active metabolites, predominantly ortho-hydroxy atorvastatin (o-OH-atorvastatin) and para-hydroxy atorvastatin (p-OH-atorvastatin). This technical guide provides a comprehensive comparison of these two key metabolites, detailing their metabolism, pharmacokinetics, and pharmacodynamics. We present quantitative data in structured tables, outline detailed experimental protocols for their characterization, and provide visual diagrams of key pathways and workflows to support advanced research and drug development.

Metabolism of Atorvastatin

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver.[1] The hydroxylation of the parent compound is the main metabolic pathway, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with a minor contribution from CYP3A5.[2][3][4] This process yields the two primary active metabolites: ortho-hydroxy atorvastatin and para-hydroxy atorvastatin.[5] These active derivatives are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[5] While both are pharmacologically active, the formation of para-hydroxy metabolites represents a minor pathway in atorvastatin's overall metabolic elimination.[1]

Comparative Pharmacokinetics

The pharmacokinetic profiles of atorvastatin's metabolites are crucial to its sustained therapeutic effect. While the parent drug has a half-life of approximately 14 hours, the inhibitory activity is prolonged to 20 to 30 hours due to the contribution of its active metabolites.[6][7] Ortho-hydroxy atorvastatin is the major active metabolite found in circulation. In contrast, plasma concentrations of para-hydroxy atorvastatin are significantly lower, and this metabolite is often not quantifiable in pharmacokinetic studies.[1]

Table 1: Pharmacokinetic Parameters of Atorvastatin and its Ortho-Hydroxy Metabolite

| Parameter | Atorvastatin (Parent Drug) | ortho-Hydroxy Atorvastatin | para-Hydroxy Atorvastatin |

| Mean Cmax (ng/mL) | 84.3[4] | Not directly reported, but a major contributor | Not typically reported/quantified |

| Mean AUC0-24h (ng·h/mL) | 269.0[4] | 46.9[7] | Not typically reported/quantified |

| Mean Elimination Half-life (t1/2) | ~14 hours[5][7] | 20-30 hours (combined with other active metabolites)[6][7] | 20-30 hours (combined with other active metabolites)[6][7] |

Data compiled from studies in healthy human subjects after oral administration. Absolute values can vary significantly based on dosage and patient population.

Table 2: Enzyme Kinetics of Atorvastatin Metabolism by CYP3A4 and CYP3A5

| Formation of | Relative Intrinsic Clearance (CLint) by CYP3A4 | Relative Intrinsic Clearance (CLint) by CYP3A5 |

| para-Hydroxy Atorvastatin | 2.4-fold higher than CYP3A5 | Baseline |

| ortho-Hydroxy Atorvastatin | 5.0-fold higher than CYP3A5 | Baseline |

Data from Park et al. (2008), indicating CYP3A4 is the major isoform for the formation of both metabolites.[2]

Comparative Pharmacodynamics

HMG-CoA Reductase Inhibition

The primary mechanism of action for atorvastatin and its active metabolites is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[8] In vitro studies have established that both ortho- and para-hydroxylated metabolites are equipotent to the parent atorvastatin in their ability to inhibit the enzyme.[9][10] However, more detailed comparative assays reveal a significant difference in their potency, with the ortho-hydroxy metabolite being a much more potent inhibitor than the para-hydroxy form.

Table 3: Comparative HMG-CoA Reductase Inhibitory Potency (IC50)

| Compound | IC50 (nM) | Relative Potency |

| Atorvastatin (Parent Drug) | 10.5 | High |

| ortho-Hydroxy Atorvastatin | 12.1 | High (Similar to parent) |

| para-Hydroxy Atorvastatin | 63.5 | Moderate (~6-fold less potent than parent) |

Data from a comparative LC-MS/MS-based assay.[11][12]

Antioxidant Activity

A significant pharmacodynamic difference between the parent drug and its hydroxylated metabolites is the capacity for free radical scavenging. Experimental and quantum chemical studies have shown that both ortho- and para-hydroxy atorvastatin can act as antioxidants, a property that the parent atorvastatin molecule lacks.[11][13] This activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.[11][13] The thermodynamically preferred pathway for this antioxidant action is believed to be direct Hydrogen Atom Transfer (HAT).[13]

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol outlines the determination of IC50 values for atorvastatin metabolites.

-

Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the conversion of HMG-CoA to mevalonate.[14][15]

-

Materials:

-

Recombinant human HMG-CoA Reductase (catalytic domain)

-

HMG-CoA substrate solution

-

NADPH cofactor solution

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, with KCl, EDTA, and DTT)

-

Test compounds (o-OH- and p-OH-atorvastatin) dissolved in DMSO

-

UV-transparent 96-well microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of HMG-CoA (e.g., 400 µM) and NADPH (e.g., 400 µM) in assay buffer. Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (or vehicle control, e.g., DMSO), NADPH solution, and HMG-CoA solution to respective wells.

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to reach thermal equilibrium.

-

Reaction Initiation: Initiate the reaction by adding a pre-determined concentration of the HMG-CoA reductase enzyme solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-set to 37°C) and measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]

-

DPPH Radical Scavenging Assay

This protocol is used to assess the antioxidant activity of the atorvastatin metabolites.

-

Principle: The stable DPPH free radical has a deep purple color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored, non-radical form, DPPH-H. The decrease in absorbance is proportional to the radical-scavenging activity.[16][17]

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test compounds (o-OH- and p-OH-atorvastatin)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and protected from light. Prepare various concentrations of the test compounds and the positive control in methanol.

-

Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the test compound solution.

-

Reaction Initiation: Add a defined volume of the DPPH working solution to all wells, mix thoroughly, and start a timer. A blank containing only methanol should be used to zero the spectrophotometer. A control reaction contains the test compound solvent plus the DPPH solution.

-

Incubation: Incubate the reactions in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each sample at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the DPPH solution without the test compound). The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.[18]

-

Pharmacokinetic Analysis Workflow

The quantification of atorvastatin and its metabolites in biological matrices like plasma is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Conclusion

The biotransformation of atorvastatin into its hydroxylated metabolites is a critical determinant of its overall clinical efficacy. A detailed comparison reveals distinct profiles for ortho- and para-hydroxy atorvastatin:

-

ortho-Hydroxy Atorvastatin is the major active metabolite in systemic circulation. It exhibits potent HMG-CoA reductase inhibitory activity, nearly equivalent to the parent drug, making it a primary contributor to the lipid-lowering effect of atorvastatin therapy.

-

para-Hydroxy Atorvastatin is a minor metabolite with significantly lower plasma concentrations. While it is pharmacologically active, its HMG-CoA reductase inhibitory potency is considerably lower than that of the ortho-isomer and the parent compound.

Furthermore, both metabolites possess a unique antioxidant capability, absent in the parent drug, which may contribute to the pleiotropic, vasoprotective effects of atorvastatin. For drug development professionals, understanding the dominant role of ortho-hydroxy atorvastatin in both pharmacokinetics and pharmacodynamics is essential for accurately modeling drug-drug interactions, predicting therapeutic response, and exploring the multifaceted mechanisms of statin therapy.

References

- 1. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 2. Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Physiologically based pharmacokinetic modeling of disposition and drug-drug interactions for atorvastatin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. benchchem.com [benchchem.com]

- 12. DSpace [helda.helsinki.fi]

- 13. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. mdpi.com [mdpi.com]

- 18. The Activity of Phytotherapic Extracts Combined in a Unique Formulation Alleviates Oxidative Stress and Protects Mitochondria Against Atorvastatin-Induced Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy Atorvastatin: An In-depth Technical Guide on a Key Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a widely prescribed medication for the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2] Its therapeutic efficacy is not solely attributable to the parent drug but also to its pharmacologically active metabolites. Among these, 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin) is a major contributor to the overall HMG-CoA reductase inhibitory activity observed in vivo.[3] This technical guide provides a comprehensive overview of 2-hydroxy atorvastatin, focusing on its metabolic generation, pharmacological activity, pharmacokinetic profile, and relevant experimental protocols.

Metabolism of Atorvastatin to 2-Hydroxy Atorvastatin

Atorvastatin undergoes extensive first-pass metabolism in the liver, a key site of its therapeutic action.[4] The primary pathway for the formation of 2-hydroxy atorvastatin is through oxidation, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[5] CYP3A5 also contributes to this metabolic conversion, but to a lesser extent.[6] This hydroxylation reaction occurs at the ortho position of the phenyl ring, leading to the formation of the active metabolite, 2-hydroxy atorvastatin.

Metabolic conversion of Atorvastatin.

Pharmacological Activity

2-Hydroxy atorvastatin is an active metabolite that significantly contributes to the therapeutic effect of the parent drug.[3] It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The inhibitory activity of 2-hydroxy atorvastatin on HMG-CoA reductase is comparable to that of atorvastatin itself.[7]

Quantitative Data on HMG-CoA Reductase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for atorvastatin and its 2-hydroxy metabolite against HMG-CoA reductase.

| Compound | IC50 (nM) |

| Atorvastatin | 10.5[1] |

| 2-Hydroxy Atorvastatin | 12.1[1] |

Pharmacokinetics

Following oral administration of atorvastatin, 2-hydroxy atorvastatin is readily formed and detected in plasma. The pharmacokinetic profile of this active metabolite contributes to the prolonged duration of HMG-CoA reductase inhibition observed with atorvastatin treatment.[8]

Pharmacokinetic Parameters of 2-Hydroxy Atorvastatin in Humans

The table below presents a summary of the pharmacokinetic parameters for 2-hydroxy atorvastatin following a single oral administration of atorvastatin in healthy subjects.

| Parameter | Value |

| Cmax (ng/mL) | 7.35 ± 3.96[6] |

| Tmax (hours) | 3.38 ± 2.10[6] |

| Half-life (t½) (hours) | 5.58 ± 9.92[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-hydroxy atorvastatin.

Quantification of 2-Hydroxy Atorvastatin in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous determination of atorvastatin and 2-hydroxy atorvastatin in human plasma.

1. Sample Preparation (Solid-Phase Extraction)

-

To 0.1 mL of heparinized human plasma, add 50 µL of an internal standard working solution and 0.4 mL of 100mM ammonium (B1175870) acetate (B1210297) (pH 4.5).[9]

-

Vortex the mixture.[9]

-

Load the mixture onto a pre-conditioned Oasis HLB SPE column (30 mg).[9]

-

Wash the column with ultrapure water.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.[9]

2. Chromatographic Conditions

-

HPLC System: Waters Alliance 2790 or equivalent.[9]

-

Column: Genesis C18 (2.1 x 50 mm, 4 µm).[9]

-

Mobile Phase: 0.1% acetic acid in water–acetonitrile (4:6, v/v).[9]

-

Flow Rate: 0.2 mL/min.[9]

-

Injection Volume: 15 µL.[9]

3. Mass Spectrometric Conditions

-

Mass Spectrometer: API 3000 triple-quadrupole mass spectrometer or equivalent.[9]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[9]

-

Ionizing Voltage: 5000 V.[9]

-

Detection: Multiple Reaction Monitoring (MRM).[9]

-

MRM Transition for 2-Hydroxy Atorvastatin: m/z 575.2 > 440.2.[3]

LC-MS/MS quantification workflow.

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of 2-hydroxy atorvastatin on HMG-CoA reductase.

1. Reagents and Materials

-

HMG-CoA Reductase (recombinant human).[7]

-

HMG-CoA (substrate).[7]

-

NADPH (cofactor).[7]

-

Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[7]

-

2-Hydroxy Atorvastatin (test inhibitor).

-

96-well UV-transparent microplate.[7]

-

Microplate spectrophotometer.[7]

2. Assay Procedure

-

Prepare serial dilutions of 2-hydroxy atorvastatin in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH solution, HMG-CoA solution, and the diluted 2-hydroxy atorvastatin or vehicle control.[7]

-

Pre-incubate the plate at 37°C for 10 minutes.[7]

-

Initiate the reaction by adding the HMG-CoA reductase solution to each well.[7]

-

Immediately measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-20 minutes at 37°C.[7]

3. Data Analysis

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of 2-hydroxy atorvastatin relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Downstream Signaling Pathways

The therapeutic effects of atorvastatin and its active metabolites extend beyond cholesterol-lowering and involve modulation of various intracellular signaling pathways. Atorvastatin has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[10] Given its similar pharmacological activity, 2-hydroxy atorvastatin is also implicated in mediating these pleiotropic effects.

2-Hydroxy Atorvastatin signaling pathway.

Conclusion

2-Hydroxy atorvastatin is a critical active metabolite that plays a significant role in the overall therapeutic efficacy of atorvastatin. Its potent inhibition of HMG-CoA reductase, coupled with its pharmacokinetic profile, contributes substantially to the lipid-lowering and pleiotropic effects of the parent drug. A thorough understanding of the formation, activity, and analysis of 2-hydroxy atorvastatin is essential for researchers and professionals in the fields of pharmacology and drug development. The experimental protocols provided in this guide offer a foundation for further investigation into the properties and clinical significance of this key metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [helda.helsinki.fi]

- 8. fda.gov [fda.gov]

- 9. Atorvastatin downregulates co-inhibitory receptor expression by targeting Ras-activated mTOR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

The Pivotal Role of Cytochrome P450 3A4 in the Bioactivation of Atorvastatin

A Technical Guide for Researchers and Drug Development Professionals

Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism to exert its full therapeutic effect. A key step in this process is the formation of active hydroxylated metabolites, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This guide provides an in-depth examination of the role of CYP3A4 in the generation of 2-hydroxy atorvastatin, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Metabolic Transformation: Atorvastatin to Active Metabolites

Atorvastatin is metabolized in the liver and small intestine, with CYP3A4 being the principal enzyme responsible for its oxidative metabolism.[4][5][6] This biotransformation leads to the formation of two major active metabolites: ortho-hydroxy atorvastatin (2-hydroxy atorvastatin) and para-hydroxy atorvastatin.[2][7][8] These metabolites are equipotent to the parent drug in inhibiting HMG-CoA reductase and contribute significantly to the overall lipid-lowering effect of atorvastatin.[1][9] In fact, approximately 70% of the circulating inhibitory activity of HMG-CoA reductase is attributed to these active metabolites.[1][2]

The metabolic pathway, highlighting the central role of CYP3A4, is illustrated below:

While CYP3A4 is the primary catalyst, some studies suggest a minor contribution from CYP3A5 in atorvastatin metabolism.[10][11] However, the intrinsic clearance of atorvastatin by CYP3A4 is significantly higher than that of CYP3A5, reinforcing CYP3A4's dominant role.[3][12]

Quantitative Analysis of CYP3A4-Mediated Metabolism

The efficiency of CYP3A4 in metabolizing atorvastatin to its hydroxylated derivatives has been quantified through in vitro studies. The following table summarizes the key kinetic parameters for the formation of ortho- and para-hydroxy atorvastatin by recombinant human CYP3A4.

| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (CLint, Vmax/Km) |

| ortho-Hydroxy Atorvastatin | CYP3A4 | 30.5 | 19.9 | 0.65 |

| para-Hydroxy Atorvastatin | CYP3A4 | 34.3 | 19.6 | 0.57 |

Table 1: Kinetic Parameters of Atorvastatin Hydroxylation by CYP3A4. Data extracted from Park et al. (2008).[13]

Experimental Protocol for In Vitro Metabolism Studies

Investigating the role of CYP3A4 in 2-hydroxy atorvastatin formation typically involves in vitro assays using human liver microsomes (HLMs) or recombinant human CYP enzymes. A generalized protocol for such an experiment is outlined below.

Objective:

To determine the kinetic parameters of 2-hydroxy atorvastatin formation from atorvastatin catalyzed by human CYP3A4.

Materials:

-

Atorvastatin

-

Recombinant human CYP3A4 enzyme

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system for metabolite quantification

Experimental Workflow:

Detailed Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing varying concentrations of atorvastatin, a fixed concentration of recombinant human CYP3A4, and potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-generating system to each tube. The final volume of the incubation mixture is typically 200-500 µL.

-

Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a predetermined time, ensuring the reaction is in the linear range.

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the proteins.

-

Sample Processing: Add an internal standard to each sample for accurate quantification. Centrifuge the tubes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method to quantify the amount of 2-hydroxy atorvastatin formed.

-

Data Analysis: Plot the rate of formation of 2-hydroxy atorvastatin (velocity) against the concentration of atorvastatin. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Km and Vmax.

Conclusion

CYP3A4 plays a critical and indispensable role in the metabolic activation of atorvastatin, directly influencing its therapeutic efficacy. The formation of 2-hydroxy atorvastatin is a key step in the drug's mechanism of action. A thorough understanding of the kinetics and experimental methodologies related to this metabolic pathway is essential for researchers and professionals in the field of drug development and pharmacology. The data and protocols presented in this guide provide a foundational resource for further investigation into the metabolism of atorvastatin and other xenobiotics mediated by CYP3A4.

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 5. benchchem.com [benchchem.com]

- 6. CYP3A4 - Wikipedia [en.wikipedia.org]

- 7. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Association between CYP3A4/CYP3A5 genetic polymorphisms and treatment outcomes of atorvastatin worldwide: is there enough research on the Egyptian population? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy Atorvastatin Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic statin, is widely prescribed for the management of hypercholesterolemia. Its therapeutic efficacy is not solely attributable to the parent compound but also significantly to its active metabolites. This technical guide provides a comprehensive examination of the mechanism of action of one of its primary active metabolites, 2-hydroxy atorvastatin (ortho-hydroxy atorvastatin). The document elucidates the core mechanism of HMG-CoA reductase inhibition, details the metabolic pathways leading to the formation of 2-hydroxy atorvastatin, and explores its secondary pharmacological effects, including antioxidant activity and modulation of intracellular signaling pathways. Detailed experimental protocols for key assays and a compilation of relevant quantitative data are presented to support further research and development in this area.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action of 2-hydroxy atorvastatin, mirroring that of its parent compound, is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol.[2] By binding to the active site of HMG-CoA reductase, 2-hydroxy atorvastatin sterically hinders the access of the natural substrate, thereby impeding the entire cholesterol synthesis cascade.[2]

The reduction in intracellular cholesterol levels triggers a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[3][4][5] This leads to increased clearance of LDL cholesterol from the bloodstream, which is the principal therapeutic effect in the management of hypercholesterolemia.[5] The active metabolites of atorvastatin, including 2-hydroxy atorvastatin, are responsible for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[6]

Signaling Pathway: HMG-CoA Reductase Inhibition

Metabolism of Atorvastatin to 2-Hydroxy Atorvastatin

Atorvastatin is administered in its active acid form and undergoes extensive first-pass metabolism, primarily in the liver. The formation of its active hydroxylated metabolites is a key step in its overall pharmacological activity.

Cytochrome P450-Mediated Oxidation

The primary pathway for the formation of 2-hydroxy atorvastatin is through oxidation catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4.[6][7] CYP3A5 also contributes to this metabolic process, but to a lesser extent.[7][8] This hydroxylation occurs at the ortho position of the phenyl ring.

Metabolic Pathway of Atorvastatin

References

- 1. DSpace [helda.helsinki.fi]

- 2. benchchem.com [benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. mybiosource.com [mybiosource.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Pharmacology of 2-Hydroxy Atorvastatin Calcium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacology of 2-hydroxy atorvastatin (B1662188) calcium salt, a primary active metabolite of the widely prescribed lipid-lowering agent, atorvastatin. This document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies, presenting quantitative data in a structured format for clarity and ease of comparison.

Physicochemical Properties

2-Hydroxy atorvastatin, also known as ortho-hydroxy atorvastatin, is a pharmacologically active metabolite of atorvastatin.[1] The calcium salt form is frequently used in research and analytical applications.

| Property | Value | Source |

| Chemical Name | (βR,δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-4-[[(2-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic acid, calcium salt (2:1) | [1][2] |

| Synonyms | o-hydroxy Atorvastatin; ortho-hydroxy Atorvastatin; BMS 243887-01; PD 152873 | [1] |

| CAS Number | 265989-46-6 | [1][2][3] |

| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₂ | [2][3] |

| Formula Weight | 1187.35 g/mol | [2][3] |

| Solubility | Soluble in DMSO and Methanol | [1][4] |

| Storage | -20°C | [1] |

| Purity | ≥95% | [1] |

Pharmacology

Like its parent compound, 2-hydroxy atorvastatin is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[5][6][7][8] This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol in the liver.[5][7][8][9] By inhibiting HMG-CoA reductase, 2-hydroxy atorvastatin reduces the production of mevalonate, a precursor to cholesterol and other isoprenoids.[6][10] This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[5][6] The active metabolites of atorvastatin, including 2-hydroxy atorvastatin, are considered equipotent to the parent drug in vitro and contribute significantly to the overall HMG-CoA reductase inhibitory activity observed in vivo.[11][12]

Beyond lipid lowering, 2-hydroxy atorvastatin exhibits antioxidant properties. It has been shown to inhibit lipid hydroperoxide formation and copper sulfate-induced thiobarbituric acid reactive substances (TBARS) formation in a concentration-dependent manner.[1][4] Additionally, at a concentration of 600 nM, it can reduce cell death induced by oxygen-glucose deprivation in primary rat cortical neurons and increase the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons.[1][4]

Pharmacokinetics

Atorvastatin is extensively metabolized in the gut and liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form its ortho- and para-hydroxylated derivatives.[1][6][11][12][13][14] 2-hydroxy atorvastatin (ortho-hydroxy) and 4-hydroxy atorvastatin (para-hydroxy) are the two major active metabolites.[11][12][14] Studies indicate that CYP3A4 is the major isoform responsible for atorvastatin metabolism, with a higher intrinsic clearance rate for forming both hydroxy metabolites compared to CYP3A5.[14][15] These active metabolites are responsible for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[11][16] The elimination of atorvastatin and its metabolites is primarily through biliary secretion, with negligible renal excretion.[5][12]

The pharmacokinetic profile of 2-hydroxy atorvastatin is intrinsically linked to that of its parent drug. The half-life of atorvastatin's active metabolites is estimated to be around 20 to 30 hours, which is longer than the parent drug's half-life of approximately 14 hours, contributing to the prolonged therapeutic effect.[6]

| Parameter | Analyte | Value (Mean ± SD) | Condition | Source |

| Cmax | 2-hydroxy atorvastatin | 7.35 ± 3.96 ng/mL | Healthy Volunteers | [17] |

| tmax | 2-hydroxy atorvastatin | 3.38 ± 2.10 hours | Healthy Volunteers | [17] |

| t₁/₂ | 2-hydroxy atorvastatin | 5.58 ± 9.92 hours | Healthy Volunteers | [17] |

| t₁/₂ (Active Metabolites) | Atorvastatin Metabolites | ~20-30 hours | General | [6] |

Note: Pharmacokinetic data for individual metabolites can be variable and subject to study conditions and patient populations.

Pharmacodynamics

The pharmacodynamic effect of atorvastatin therapy is a composite of the parent drug and its active metabolites. The dose of atorvastatin, rather than systemic drug concentration, correlates better with LDL-C reduction.[7]

Atorvastatin and its metabolites, including 2-hydroxy atorvastatin, are ligands for the Pregnane (B1235032) X Receptor (PXR), a key regulator of drug metabolism and transport genes like CYP3A4.[18] However, the metabolites exhibit differential effects. While atorvastatin, atorvastatin lactone, and 2-hydroxy atorvastatin induce CYP3A4 expression to a similar extent as the prototypical PXR ligand rifampin, the induction by 4-hydroxy atorvastatin is significantly reduced.[18] This is attributed to the impaired ability of 4-hydroxy atorvastatin to promote the release of co-repressors from PXR.[18] These findings suggest that the specific metabolite profile can influence the potential for drug-drug interactions.[18]

| Compound | CYP3A4 mRNA Induction (Fold, Median) | PXR Activation | Source |

| Rifampin (Control) | 8.6 | Yes | [18] |

| Atorvastatin | 6.5 | Yes | [18] |

| Atorvastatin Lactone | 7.1 | Yes | [18] |

| 2-hydroxy atorvastatin | 7.9 | Yes | [18] |

| 4-hydroxy atorvastatin | 2.5 (significantly reduced) | Yes | [18] |

Experimental Protocols

This assay quantifies the inhibitory activity of compounds like 2-hydroxy atorvastatin by measuring the decrease in NADPH concentration, which is consumed during the conversion of HMG-CoA to mevalonate. The oxidation of NADPH to NADP+ leads to a decrease in absorbance at 340 nm.

A. Reagent Preparation:

-

HMG-CoA Reductase Assay Buffer: Pre-warm to 37°C before use.[19]

-